Structural & Electronic Characterization of Azoxybenzene-4,4'-dicarboxylates
Structural & Electronic Characterization of Azoxybenzene-4,4'-dicarboxylates
This guide details the structural and electronic characterization of azoxybenzene-4,4'-dicarboxylates , a class of non-centrosymmetric linkers critical for liquid crystal engineering and Metal-Organic Framework (MOF) design.
Unlike their planar azo counterparts, azoxy derivatives possess a permanent dipole moment and a distinct "kink" at the
A Technical Guide for MOF and Liquid Crystal Design
Part 1: Molecular Geometry & The Azoxy "Kink"
The defining feature of azoxybenzene-4,4'-dicarboxylate is the azoxy group (
Crystallographic Parameters
While azobenzene is planar, the oxygen atom in the azoxy group introduces steric repulsion with the ortho-hydrogens, forcing the phenyl rings to twist slightly out of plane.
| Parameter | Azoxy Core ( | Azo Reference ( | Structural Impact |
| N=N Bond Length | 1.22 – 1.24 Å | 1.24 – 1.25 Å | The N=N double bond character is retained, but electron density is polarized toward oxygen. |
| N–O Bond Length | 1.25 – 1.27 Å | N/A | Similar length to N=N, creating a pseudo-delocalized core. |
| C–N Bond Length | 1.43 – 1.45 Å | 1.43 Å | Slight elongation due to resonance dampening by the oxide. |
| Torsion Angle ( | 0° – 25° (Twisted) | ~0° (Planar) | The oxygen atom forces a non-planar conformation, reducing |
Isomerism
The molecule exists primarily in the trans form (more stable). However, unlike the symmetric azobenzene, the trans-azoxybenzene has two regioisomers if the phenyl rings have different substituents. For the symmetric 4,4'-dicarboxylate, the position of the oxygen atom relative to the carboxylates is statistically disordered in crystal lattices unless specific chiral packing forces alignment.
Part 2: Electronic Structure (DFT & Spectroscopy)
The electronic landscape of azoxybenzene-4,4'-dicarboxylates is defined by the competition between the electron-withdrawing carboxylate groups (
Frontier Molecular Orbitals (FMOs)
Using DFT (B3LYP/6-31G* level), the electronic distribution reveals:
-
HOMO: Localized primarily on the azoxy core and the phenyl rings. The N-oxide oxygen lone pairs contribute significantly, raising the HOMO energy compared to the azo parent.
-
LUMO: Delocalized across the entire
-system, including the carboxylates. -
Band Gap: The azoxy derivative typically exhibits a wider band gap than the azo analog due to the disruption of perfect planarity, which reduces conjugation length.
UV-Vis Absorption Profile
The spectra are characterized by two distinct transitions:
-
Transition (High Intensity):
. This band is hypsochromically shifted (blue-shifted) relative to azobenzene due to the non-planar distortion. -
Transition (Low Intensity):
. This "tail" in the visible region is responsible for the compound's characteristic yellow-orange color.
Figure 1: Photophysical pathway showing the excitation and isomerization potential of the azoxy core.
Part 3: Synthesis Protocol
While glucose reduction of nitrobenzoic acid is a common route to azobenzene, it is difficult to stop at the azoxy stage reliably. The most chemically robust method for high-purity azoxybenzene-4,4'-dicarboxylate is the oxidative transformation of the azo precursor .
Protocol: Peracetic Acid Oxidation
Objective: Selective oxidation of Azobenzene-4,4'-dicarboxylic acid to Azoxybenzene-4,4'-dicarboxylic acid.
Reagents:
-
Azobenzene-4,4'-dicarboxylic acid (Precursor)[1]
-
Glacial Acetic Acid (Solvent)
-
Hydrogen Peroxide (30%, Oxidant)
-
Catalytic H
SO (Optional)
Workflow:
-
Dissolution: Dissolve 10 mmol of diethyl azobenzene-4,4'-dicarboxylate (ester protection recommended) in 50 mL glacial acetic acid.
-
Activation: Heat to 60°C.
-
Oxidation: Add 5 equivalents of 30% H
O dropwise over 30 minutes. The solution will shift from orange-red to a lighter yellow-orange. -
Reflux: Maintain 70-80°C for 4-6 hours. Monitor by TLC (Azoxy is more polar than Azo).
-
Quench & Precipitate: Pour onto crushed ice. The azoxy ester precipitates.
-
Hydrolysis (If acid form is needed): Reflux the ester in ethanolic NaOH, then acidify with HCl to precipitate the dicarboxylic acid.
Figure 2: Two-stage synthesis strategy to ensure high purity of the azoxy derivative, avoiding over-reduction.
Part 4: Applications in MOFs & Liquid Crystals
Metal-Organic Frameworks (MOFs)
In MOF synthesis (e.g., Zr-UiO series), the azoxy linker acts as a bent ditopic ligand .
-
Pore Engineering: Unlike the linear azo linker, the azoxy "kink" prevents perfect linear extension, resulting in MOFs with slightly reduced pore volumes but potentially higher selectivity for polar guests (due to the N-oxide dipole).
-
Non-Centrosymmetry: The lack of inversion symmetry makes azoxy-MOFs candidates for Second Harmonic Generation (SHG) and non-linear optical (NLO) applications.
Liquid Crystalline Phases
The 4,4'-dicarboxylate esters (e.g., diethyl or dinonyl) are classic mesogens.
-
Dielectric Anisotropy (
): The lateral dipole of the N=N(O) group results in negative dielectric anisotropy, making these materials useful for vertical alignment (VA) display modes.
References
-
Mogale, R., Conradie, J., & Langner, E. H. G. (2022). Trans-Cis Kinetic Study of Azobenzene-4,4'-dicarboxylic Acid and Aluminium and Zirconium Based Azobenzene-4,4'-dicarboxylate MOFs. Molecules, 27(4), 1370. Link
-
Chen, Y. F., Chen, J., Lin, L. J., & Chuang, G. J. (2017).[2] Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene.[2][3] The Journal of Organic Chemistry, 82(21), 11620–11630. Link
-
Opolonick, N. (1935).[4] The Reduction of Nitrobenzene with Glucose in Alkaline Solution. Industrial & Engineering Chemistry, 27(9), 1045. Link
-
Badger, G. M., & Lewis, G. E. (1953). The formation of azoxy-compounds by the oxidation of azo-compounds with perbenzoic acid. Journal of the Chemical Society, 2143-2147. Link
Sources
- 1. Trans–Cis Kinetic Study of Azobenzene-4,4′-dicarboxylic Acid and Aluminium and Zirconium Based Azobenzene-4,4′-dicarboxylate MOFs [mdpi.com]
- 2. Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene [organic-chemistry.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Azoxybenzene [drugfuture.com]
